Feigrisolide D

Description

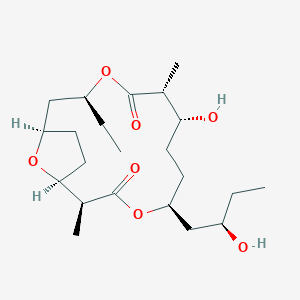

Structure

3D Structure

Properties

Molecular Formula |

C22H38O7 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione |

InChI |

InChI=1S/C22H38O7/c1-5-15(23)11-17-7-9-19(24)13(3)21(25)28-16(6-2)12-18-8-10-20(27-18)14(4)22(26)29-17/h13-20,23-24H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,18-,19-,20+/m1/s1 |

InChI Key |

LCVDIZRTXONOQH-PVVXXXPESA-N |

Isomeric SMILES |

CC[C@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](CC[C@H]([C@H](C(=O)O1)C)O)C[C@@H](CC)O)C |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CCC(C(C(=O)O1)C)O)CC(CC)O)C |

Synonyms |

feigrisolide D |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Feigrisolide D from Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Feigrisolide D, a 16-membered macrodiolide produced by the bacterium Streptomyces griseus. This document details the experimental protocols for its extraction and purification, summarizes its known biological activity, and presents its physicochemical properties.

Introduction

Streptomyces griseus is a Gram-positive bacterium renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities.[1] One such class of compounds is the feigrisolides, which were first reported in 2000. Among these, Feigrisolide D has been identified as a medium inhibitor of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), suggesting its potential role in modulating steroid metabolism.[1] This guide serves as a comprehensive resource for researchers interested in the isolation and study of Feigrisolide D.

Physicochemical Properties of Feigrisolide D

Feigrisolide D is classified as a 16-membered macrodiolide.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₈O₇ | [2] |

| Molecular Weight | 414.5 g/mol | [2] |

| IUPAC Name | (3R,4R,7R,11S,12R,15R)-11-hydroxy-4-((R)-1-hydroxypropyl)-3,12-dimethyl-1,9-dioxacyclohexadecane-2,10-dione | [2] |

| Class | Macrodiolide | [1] |

Experimental Protocols

The following sections outline the methodologies for the cultivation of Streptomyces griseus, and the extraction, purification, and characterization of Feigrisolide D.

Cultivation of Streptomyces griseus

A standardized protocol for the cultivation of Streptomyces griseus is crucial for consistent production of secondary metabolites.

Workflow for Streptomyces griseus Cultivation

Caption: Workflow for the cultivation of Streptomyces griseus.

Protocol:

-

Inoculum Preparation: A spore suspension of Streptomyces griseus is prepared from a mature agar plate culture. This suspension is used to inoculate a seed culture medium.

-

Seed Culture: The seed culture is incubated for 2-3 days to allow for sufficient mycelial growth.

-

Production Fermentation: The seed culture is then transferred to a larger volume of production medium.

-

Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period of 5-7 days to facilitate the biosynthesis of feigrisolides.

-

Harvesting: After incubation, the culture broth is harvested. The mycelium and supernatant are separated by centrifugation.

Extraction and Purification of Feigrisolide D

The feigrisolides are extracted from the culture and purified using chromatographic techniques.

Workflow for Feigrisolide D Isolation

Caption: Generalized workflow for the isolation of Feigrisolide D.

Protocol:

-

Extraction: The harvested culture broth (both mycelium and supernatant) is extracted with an organic solvent such as ethyl acetate to partition the feigrisolides into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Feigrisolide D are further purified by preparative reversed-phase HPLC to yield the pure compound.

-

Structure Elucidation

The structure of Feigrisolide D was determined using a combination of spectroscopic techniques.

| Spectroscopic Data | Details |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| High-Resolution Mass Spectrometry (HR-MS) | Data not available in the searched resources. |

Biological Activity: Inhibition of 3α-Hydroxysteroid Dehydrogenase

Feigrisolide D has been identified as a medium inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1] This enzyme is involved in the metabolism of steroid hormones.

Simplified Pathway of 3α-HSD Action and Inhibition

Caption: Inhibition of 3α-HSD by Feigrisolide D.

3α-Hydroxysteroid Dehydrogenase Inhibition Assay

The inhibitory activity of Feigrisolide D against 3α-HSD can be determined using a spectrophotometric assay.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme (3α-HSD), a substrate (e.g., androsterone), and the cofactor NAD⁺ in a suitable buffer.

-

Initiation: The reaction is initiated by the addition of the substrate.

-

Monitoring: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Inhibition Study: To determine the inhibitory effect of Feigrisolide D, the assay is performed in the presence of varying concentrations of the compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Conclusion

Feigrisolide D represents an interesting natural product from Streptomyces griseus with the potential for further investigation, particularly concerning its role as an inhibitor of 3α-hydroxysteroid dehydrogenase. The protocols and data presented in this guide provide a foundation for researchers to further explore the chemistry and biology of this macrodiolide. Future studies could focus on elucidating its precise mechanism of enzyme inhibition, exploring its effects on steroid-regulated signaling pathways, and evaluating its potential as a lead compound in drug discovery programs.

References

Feigrisolide D: A Technical Overview of its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide D is a naturally occurring macrodiolide isolated from the bacterium Streptomyces griseus. As a member of the feigrisolide family, it has garnered interest within the scientific community for its unique structural architecture and biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of Feigrisolide D, with a focus on the experimental data and methodologies that form the basis of our current understanding of this compound.

Chemical Structure and Properties

Feigrisolide D is a 16-membered macrodiolide, a class of compounds characterized by a large lactone ring containing two ester linkages.[1][2] Its chemical structure was elucidated through detailed analysis of spectroscopic data.[1][2]

Molecular Formula: C₂₂H₃₈O₇

Systematic Name: (1S,2S,5S,8R,9R,12S,14R)-12-Ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione

The structure of Feigrisolide D is presented below:

Spectroscopic and Physicochemical Data

The structural determination of Feigrisolide D was heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While the full raw data is found in the original publication by Tang et al., a summary of the key quantitative data is presented below for reference.

Table 1: Physicochemical Properties of Feigrisolide D

| Property | Value |

| Molecular Weight | 414.5 g/mol |

| Molecular Formula | C₂₂H₃₈O₇ |

| Appearance | Not reported in the available literature |

| Solubility | Soluble in methanol and other organic solvents |

Table 2: NMR Spectroscopic Data for Feigrisolide D

The detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations are essential for the complete structural assignment of Feigrisolide D. Unfortunately, the specific chemical shift and coupling constant data from the original publication are not available in the public domain through standard search functionalities. Researchers are advised to consult the primary literature for this detailed information: Tang, Y. Q., et al. (2000). Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus. The Journal of antibiotics, 53(9), 934–943.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Feigrisolide D

HRMS data is crucial for confirming the elemental composition of a molecule. The original publication would contain the exact mass measurement that supports the molecular formula C₂₂H₃₈O₇. This data is not available in the publicly accessible abstracts.

Biological Activity

Feigrisolide D has been identified as a moderate inhibitor of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.[1][2]

Table 4: Biological Activity of Feigrisolide D

| Target Enzyme | Activity | IC₅₀ Value |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Moderate Inhibition | Not specified in publicly available data. |

The precise IC₅₀ value, which quantifies the concentration of Feigrisolide D required to inhibit 50% of the 3α-HSD enzyme activity, is a critical piece of data for drug development professionals. This information is contained within the primary research article but is not accessible through general searches.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of scientific findings. The following sections outline the general methodologies for the isolation of Feigrisolide D and the assessment of its biological activity.

Isolation of Feigrisolide D from Streptomyces griseus

The isolation of Feigrisolide D involves a multi-step process beginning with the fermentation of Streptomyces griseus, followed by extraction and chromatographic purification.[2]

1. Fermentation:

-

A culture of Streptomyces griseus is grown in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to encourage the production of secondary metabolites, including the feigrisolides.

2. Extraction:

-

The fermentation broth is harvested, and the mycelium is separated from the supernatant.

-

The mycelium and/or the supernatant are extracted with an organic solvent, such as ethyl acetate, to partition the feigrisolides and other organic compounds into the solvent phase.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex with a gradient of organic solvents to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography using a more efficient stationary phase and solvent system to yield pure Feigrisolide D.

-

Caption: Workflow for the isolation and purification of Feigrisolide D.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

The inhibitory activity of Feigrisolide D on 3α-HSD is typically determined using a spectrophotometric assay. This assay measures the change in absorbance as the enzyme catalyzes the conversion of a substrate and its cofactor.

Principle: 3α-HSD catalyzes the oxidation of a 3α-hydroxysteroid to a 3-ketosteroid, with the concomitant reduction of NAD⁺ to NADH. The formation of NADH can be monitored by measuring the increase in absorbance at 340 nm. The presence of an inhibitor like Feigrisolide D will decrease the rate of this reaction.

General Protocol:

-

A reaction mixture is prepared containing a buffer solution, the substrate (e.g., androsterone), and the cofactor NAD⁺.

-

Feigrisolide D, at various concentrations, is added to the reaction mixture.

-

The reaction is initiated by the addition of the 3α-HSD enzyme.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of Feigrisolide D.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Inhibition of the 3α-HSD enzymatic reaction by Feigrisolide D.

Conclusion

Feigrisolide D represents an interesting natural product with a well-defined, complex stereochemistry and documented biological activity as a 3α-HSD inhibitor. This technical guide has summarized the key structural and biological features of this molecule. However, for in-depth research and development, particularly for quantitative modeling and experimental replication, access to the detailed spectroscopic data and specific experimental parameters from the primary literature is indispensable. Future research may focus on the total synthesis of Feigrisolide D and its analogs to explore the structure-activity relationship for 3α-HSD inhibition and to evaluate its potential as a therapeutic agent.

References

Unlocking Feigrisolide D: A Technical Guide to its Microbial Production and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Feigrisolide D, a 16-membered macrodiolide, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known producing organisms, fermentation conditions, and downstream processing for the isolation of Feigrisolide D, catering to researchers and professionals in drug development.

Producing Microorganisms

Feigrisolide D is a secondary metabolite produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary identified producers are:

-

Streptomyces griseus : A well-characterized species known for its prolific production of various antibiotics.[1]

-

Streptomyces sp. 6167 : A marine isolate that has also been shown to produce Feigrisolide D.[2]

Fermentation Parameters for Feigrisolide D Production

Detailed fermentation conditions specifically optimized for Feigrisolide D production are not extensively documented in publicly available literature. However, based on the general knowledge of secondary metabolite production in Streptomyces griseus, a starting point for fermentation can be established. The following tables summarize the recommended basal media and culture conditions, which can be further optimized for enhanced yield of Feigrisolide D.

Seed Culture Medium

For the initial propagation of Streptomyces griseus, a rich seed medium is recommended to ensure robust mycelial growth.

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Yeast Extract | 5.0 |

| NZAmine A | 5.0 |

| Calcium Carbonate (CaCO₃) | 1.0 |

Table 1: Recommended Seed Culture Medium Composition for Streptomyces griseus.[3]

Production Medium

Following sufficient growth in the seed medium, the culture is transferred to a production medium designed to promote the biosynthesis of secondary metabolites like Feigrisolide D.

| Component | Concentration (g/L) |

| Soybean Meal | Varies (as Nitrogen Source) |

| Glucose | Varies (as Carbon Source) |

| Sodium Chloride (NaCl) | Varies |

Table 2: General Production Medium Composition for Streptomyces griseus.[4]

Fermentation Conditions

The physical parameters of the fermentation process are critical for maximizing the production of Feigrisolide D.

| Parameter | Recommended Value |

| Temperature | 28 °C |

| pH | 7.6 - 8.0 |

| Agitation | High |

| Aeration | High |

| Fermentation Time | Approximately 10 days |

Table 3: General Fermentation Conditions for Streptomyces griseus.[4]

It is important to note that for Streptomyces sp. 6167, a marine isolate, the optimal fermentation conditions may differ significantly, particularly concerning salinity and potentially different nutrient requirements. Further research and optimization are necessary for this strain.

Experimental Protocols

Fermentation Workflow

A typical workflow for the production of Feigrisolide D involves a two-stage fermentation process.

References

Bioactivity Screening of Feigrisolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the bioactivity of Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus.[1] Due to the limited publicly available data on Feigrisolide D, this document summarizes the existing information and outlines general experimental protocols and potential mechanisms of action relevant to its structural class and biological source.

Data Presentation: Bioactivity Profile of Feigrisolide D

The primary reported bioactivity of Feigrisolide D is the inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][2] Quantitative data, such as IC50 values, are not available in the abstracts of the seminal publication.

| Target | Activity | Quantitative Data (IC50) | Source |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Medium Inhibition | Not Publicly Available | [1][2] |

Experimental Protocols

Detailed experimental protocols for the bioactivity screening of Feigrisolide D are not explicitly available. However, based on the reported activity and common practices in natural product drug discovery, the following methodologies are representative of the assays that would be employed.

In Vitro 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

This enzymatic assay is designed to quantify the inhibitory effect of a test compound on the activity of 3α-HSD.

Principle: The assay measures the change in absorbance resulting from the reduction of NAD+ to NADH (or the oxidation of NADPH to NADP+) during the enzymatic conversion of a steroid substrate by 3α-HSD.

Materials:

-

Purified 3α-HSD enzyme

-

Substrate (e.g., androsterone)

-

Cofactor (e.g., NAD+)

-

Test compound (Feigrisolide D) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the 3α-HSD enzyme in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of Feigrisolide D. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Initiate the enzymatic reaction by adding the substrate and cofactor to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the change in absorbance at 340 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Feigrisolide D and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a test compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Materials:

-

Human cancer cell line (e.g., HeLa, K562)[1]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Feigrisolide D

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Feigrisolide D for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Feigrisolide D

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Nitrite standard solution

Procedure:

-

Plate the macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of Feigrisolide D for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant and incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the bioactivity screening of a natural product like Feigrisolide D.

Potential Signaling Pathway: NF-κB

While the direct effect of Feigrisolide D on the NF-κB pathway has not been reported, this pathway is a critical regulator of inflammation and a common target for anti-inflammatory natural products. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.

In this pathway, stimuli like LPS lead to the activation of the IKK complex, which then phosphorylates and promotes the degradation of the inhibitory protein IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes. Anti-inflammatory compounds can potentially inhibit this pathway at various points. Further research is needed to determine if Feigrisolide D exerts any anti-inflammatory effects through modulation of this or other signaling pathways.

References

Feigrisolide D: A Technical Review of its History, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide D, a 16-membered macrodiolide isolated from Streptomyces griseus, has emerged as a molecule of interest due to its inhibitory activity against 3alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive review of the available literature on Feigrisolide D, detailing its history, physicochemical properties, and biological activity. The document includes a summary of quantitative data, detailed experimental protocols derived from existing literature, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction

Feigrisolide D belongs to the feigrisolide family of macrolides, which were first isolated from the fermentation broth of Streptomyces griseus.[1][2] Structurally, it is characterized as a 16-membered macrodiolide.[1][2] Its primary reported biological activity is the moderate inhibition of 3alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in the metabolism of steroid hormones.[1][2] This inhibitory action suggests potential therapeutic applications for Feigrisolide D in hormone-dependent conditions.

History and Discovery

Feigrisolide D was discovered as part of a screening program for novel bioactive compounds from microbial sources. Researchers isolated a series of new lactone compounds, named feigrisolides A, B, C, and D, from the culture broth of Streptomyces griseus.[1][2] The structure of Feigrisolide D was elucidated through detailed analysis of its spectroscopic data.[1][2]

Physicochemical Properties

The physicochemical properties of Feigrisolide D have been compiled from publicly available databases and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₈O₇ | [PubChem CID: 10693132] |

| Molecular Weight | 414.5 g/mol | [PubChem CID: 10693132] |

| IUPAC Name | (1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione | [PubChem CID: 10693132] |

| Canonical SMILES | CC[C@H]1C[C@H]2CC--INVALID-LINK----INVALID-LINK--O1)C)O)C--INVALID-LINK--O">C@@HC | [PubChem CID: 10693132] |

| InChI Key | LCVDIZRTXONOQH-PVVXXXPESA-N | [PubChem CID: 10693132] |

Biological Activity: Inhibition of 3α-Hydroxysteroid Dehydrogenase

Feigrisolide D has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][2] 3α-HSDs are a group of enzymes that catalyze the NAD(P)H-dependent reduction of keto-steroids to their corresponding 3α-hydroxy-steroids. This enzymatic activity plays a crucial role in the metabolism of androgens, estrogens, progestins, and corticosteroids, thereby regulating their access to nuclear receptors.

Quantitative Data

Experimental Protocols

Isolation of Feigrisolide D from Streptomyces griseus

The following is a generalized protocol for the isolation of feigrisolides from Streptomyces griseus, based on common microbiology and natural product chemistry practices. Specific details for Feigrisolide D may vary.

5.1.1. Fermentation

-

Prepare a seed culture of Streptomyces griseus in a suitable medium (e.g., ISP2 or GYM Streptomyces medium).

-

Inoculate a production-scale fermentation medium with the seed culture. The production medium typically consists of glucose, soluble starch, yeast extract, NZ-Amine A, and calcium carbonate.

-

Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 28-30°C) for a period of 7-14 days.

5.1.2. Extraction

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

5.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing compounds of interest.

-

Perform further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure Feigrisolide D.

References

An In-depth Technical Guide to Feigrisolide D: Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide D is a naturally occurring 16-membered macrodiolide that belongs to the broader family of feigrisolide compounds.[1] These macrolides are of significant interest to the scientific community due to their diverse biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the known information regarding the natural source of Feigrisolide D, its proposed biosynthetic pathway, and general experimental protocols for its production and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery and development.

Natural Source of Feigrisolide D

Feigrisolide D, along with its structural analogs Feigrisolides A, B, and C, was first isolated from the fermentation broth of the Gram-positive bacterium Streptomyces griseus.[1][2] Streptomyces, a genus of Actinobacteria, is renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically useful antibiotics. Strains of Streptomyces griseus have been isolated from various terrestrial and marine environments, suggesting a broad distribution of the capacity to produce these bioactive compounds.[3][4] The production of feigrisolides is a hallmark of the complex secondary metabolism of this versatile microorganism.

Biosynthesis of Feigrisolide D

While the specific biosynthetic gene cluster for Feigrisolide D has not yet been fully elucidated in the scientific literature, a plausible pathway can be proposed based on the well-established principles of polyketide biosynthesis in Streptomyces. As a 16-membered macrodiolide, Feigrisolide D is almost certainly synthesized by a Type I polyketide synthase (PKS) multienzyme complex.

Proposed Biosynthetic Pathway

The biosynthesis of the Feigrisolide D backbone is hypothesized to proceed through the following key steps:

-

Initiation: The biosynthesis is likely initiated with a specific starter unit, which is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS.

-

Elongation: The polyketide chain is extended through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the various modules of the PKS. Each module is responsible for one cycle of chain elongation and may contain a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), within each module determine the reduction state of the growing polyketide chain.

-

Termination and Cyclization: Following the final elongation step, the linear polyketide chain is released from the PKS. This release is typically catalyzed by a thioesterase (TE) domain, which also facilitates the macrolactonization to form the characteristic 16-membered ring of Feigrisolide D. In the case of a macrodiolide, this would involve the esterification of two hydroxyl groups on the polyketide chain.

A proposed modular organization of the PKS responsible for Feigrisolide D biosynthesis is depicted in the following diagram:

Caption: Proposed modular organization of the Type I PKS for Feigrisolide D biosynthesis.

Biological Activity of Feigrisolide D

Feigrisolide D has been reported to exhibit moderate biological activities. The following table summarizes the available quantitative data on its inhibitory effects.

| Assay | Target | Activity (IC50) | Reference |

| Enzyme Inhibition | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Medium Inhibitor | [1] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the production, isolation, and characterization of Feigrisolide D from Streptomyces griseus. These protocols are based on standard techniques for the study of microbial secondary metabolites.

Fermentation of Streptomyces griseus

A typical workflow for the fermentation of Streptomyces griseus to produce Feigrisolide D is outlined below.

Caption: General workflow for the fermentation of Streptomyces griseus.

Detailed Protocol:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of Streptomyces griseus. The culture is incubated at 28°C for 48 hours with shaking.

-

Production Fermentation: The production medium (e.g., ISP2 medium) is inoculated with the seed culture (typically 5% v/v). The fermentation is carried out in shake flasks or a bioreactor at 28°C for 7-10 days with constant agitation.

-

Harvesting: After the incubation period, the culture broth is harvested. The mycelial biomass and the supernatant are separated by centrifugation.

Isolation and Purification of Feigrisolide D

The following diagram illustrates a general procedure for the isolation and purification of Feigrisolide D from the fermentation broth.

Caption: General workflow for the isolation and purification of Feigrisolide D.

Detailed Protocol:

-

Extraction: The supernatant from the fermentation is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic layers are combined and the solvent is removed under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative HPLC: Fractions showing the presence of Feigrisolide D (as determined by thin-layer chromatography or analytical HPLC) are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Characterization

The structure of the purified Feigrisolide D is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Conclusion

Feigrisolide D represents a promising class of bioactive macrodiolides produced by Streptomyces griseus. While specific details of its biosynthesis at the genetic level are yet to be fully uncovered, the proposed pathway based on Type I PKS systems provides a solid framework for future research. The generalized protocols for fermentation, isolation, and characterization outlined in this guide offer a practical starting point for scientists aiming to explore the therapeutic potential of Feigrisolide D and its analogs. Further investigation into the biosynthetic gene cluster and optimization of production processes will be crucial for unlocking the full potential of this intriguing natural product.

References

An In-depth Technical Guide to Feigrisolide D: Physical and Chemical Properties

Introduction

Feigrisolide D is a naturally occurring macrodiolide, a class of compounds characterized by a large lactone ring.[1] It is a secondary metabolite isolated from the bacterium Streptomyces griseus.[1] As a member of the 16-membered macrolide family, Feigrisolide D is of interest to researchers for its potential biological activities, including antibacterial properties and enzyme inhibition.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Feigrisolide D, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanisms of action.

Physical and Chemical Properties of Feigrisolide D

The fundamental physical and chemical characteristics of Feigrisolide D are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₈O₇ | [2] |

| Molecular Weight | 414.5 g/mol | [2] |

| Monoisotopic Mass | 414.26175355 Da | [2][3] |

| IUPAC Name | (1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione | [2] |

| CAS Number | 313949-19-8 | [2] |

| Classification | 16-membered macrodiolide, Lactone | [1][3] |

| Predicted Water Solubility | 0.67 g/L | [3] |

| Predicted logP | 2.16 - 2.6 | [3] |

| Predicted pKa (Strongest Acidic) | 14.58 | [3] |

| Predicted pKa (Strongest Basic) | -2.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Polar Surface Area | 102.29 Ų | [3] |

Experimental Protocols

The isolation and characterization of Feigrisolide D involve a multi-step process, beginning with bacterial fermentation and culminating in structural elucidation using advanced spectroscopic techniques.

Isolation and Purification of Feigrisolide D

The following protocol is a representative methodology for the isolation and purification of Feigrisolide D from a Streptomyces culture, based on common practices for macrolide extraction.[3][4]

-

Fermentation: A pure culture of Streptomyces griseus is grown in a suitable liquid medium under optimal conditions (e.g., specific temperature, pH, and aeration) to encourage the production of secondary metabolites.[5]

-

Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant. The entire culture is then extracted with an organic solvent, such as ethyl acetate or methanol, to partition the secondary metabolites into the organic phase.[4]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate Feigrisolide D. This typically includes:

-

Silica Gel Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., dichloromethane-methanol) to separate compounds based on polarity.[3]

-

Size-Exclusion Chromatography: Fractions containing Feigrisolide D are further purified using a Sephadex LH-20 column to separate molecules by size.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase semi-preparative HPLC to yield pure Feigrisolide D.[3]

-

Structural Elucidation

The chemical structure of Feigrisolide D was determined through detailed analysis of spectroscopic data.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[6][7] The chemical shifts and coupling constants provide the necessary information to assemble the final structure.

Biological Activity and Mechanism of Action

Feigrisolide D has been identified as a moderate inhibitor of 3alpha-hydroxysteroid-dehydrogenase (3α-HSD) and is presumed to have antibacterial activity, characteristic of macrolides.[1]

Inhibition of Bacterial Protein Synthesis

As a 16-membered macrolide, Feigrisolide D is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][8] This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel through which nascent polypeptide chains emerge.[8] This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately bacterial growth.

References

- 1. US7704725B2 - Process for the production of macrolides using a novel strain, Streptomyces sp. BICC 7522 - Google Patents [patents.google.com]

- 2. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Feigrisolide Family: A Technical Guide to a Class of Bioactive Macrolides

Abstract

The feigrisolide family of natural products, primarily isolated from various strains of Streptomyces, represents a class of macrolide lactones with a diverse range of biological activities. Initially identified as novel structures, key members of this family have since been shown to be identical to previously known compounds, including nonactic acid and homononactic acid, which are the monomeric building blocks of the well-known ionophore antibiotic, nonactin. This technical guide provides an in-depth overview of the feigrisolide family, detailing their discovery, structural elucidation, biosynthesis, and multifaceted biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction

Natural products remain a cornerstone of drug discovery, providing complex and biologically active scaffolds that inspire the development of new therapeutic agents. The feigrisolide family, a group of macrolides produced by actinomycetes, has garnered interest due to their significant biological potential. First reported as novel lactone compounds from Streptomyces griseus, subsequent research has led to the structural revision of several feigrisolides, identifying them as known bioactive molecules. This guide aims to consolidate the current knowledge on the feigrisolide family, offering a comprehensive resource for the scientific community.

Discovery and Structural Elucidation

The feigrisolides were first isolated from the fermentation broth of Streptomyces griseus. Initial structural characterization based on spectroscopic data suggested that Feigrisolides A and B were novel hepta-lactones, while Feigrisolides C and D were described as 16-membered macrodiolides. However, further synthetic and spectroscopic analysis led to a significant structural revision. It was determined that Feigrisolides A and B are, in fact, identical to the known compounds (-)-nonactic acid and (+)-homononactic acid, respectively. Consequently, Feigrisolide C was identified as a heterodimer of these two molecules, specifically (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[1][2]

Table 1: Structural Identity of Key Feigrisolides

| Feigrisolide | Original Proposed Structure | Revised Structure |

| Feigrisolide A | Hepta-lactone | (-)-Nonactic Acid |

| Feigrisolide B | Hepta-lactone | (+)-Homononactic Acid |

| Feigrisolide C | 16-membered macrodiolide | Dimer of Nonactic and Homononactic Acid |

Biosynthesis of the Feigrisolide Core

The biosynthesis of the feigrisolide core structures, nonactic acid and homononactic acid, proceeds through a polyketide synthesis pathway. The initial committed step involves the condensation of a succinate derivative with either acetate (malonate) to ultimately form nonactic acid, or propionate to form homononactic acid.[1] The pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS) complex, leading to the formation of a linear precursor. A key step in the biosynthesis is the formation of the characteristic furan ring, which is catalyzed by the enzyme nonactate synthase.[3] The isolation of presumed biosynthetic intermediates from Streptomyces sp. SCSIO 66814 has provided further evidence for the proposed pathway.[4][5]

Caption: Proposed biosynthetic pathway of Feigrisolides A and B.

Biological Activities and Quantitative Data

The feigrisolide family exhibits a broad spectrum of biological activities, which are summarized below.

Antibacterial Activity

Feigrisolide B has demonstrated strong antibacterial activity. The antimicrobial properties are attributed to their ionophoric nature, which disrupts ion gradients across bacterial cell membranes, a mechanism shared with nonactin.

Table 2: Antibacterial Activity of Feigrisolides (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| Feigrisolide B | Staphylococcus aureus | Not specified, but described as "strong" | [6] |

| Feigrisolide B | Bacillus subtilis | Not specified, but described as "strong" | [6] |

Antifungal Activity

Feigrisolide C has been shown to inhibit the mycelial growth of the wheat blast fungus, Magnaporthe oryzae Triticum. This suggests potential applications in agriculture as a natural fungicide.

Table 3: Antifungal Activity of Feigrisolide C

| Organism | Activity Metric | Value | Reference |

| Magnaporthe oryzae Triticum | Minimum Inhibitory Concentration (MIC) | 0.025 µ g/disk | [7][8][9][10] |

| Magnaporthe oryzae Triticum | Inhibition of hyphal growth (at 1 µ g/disk ) | 54.2 ± 1.0% | [7] |

| Magnaporthe oryzae Triticum | Inhibition of hyphal growth (at 2 µ g/disk ) | 68.1 ± 1.0% | [7] |

Cytotoxic Activity

Feigrisolides have demonstrated cytotoxic effects against various cancer cell lines. Feigrisolide B, in particular, induces apoptosis in Ehrlich carcinoma cells.

Table 4: Cytotoxic Activity of Feigrisolides (IC50 Values)

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Feigrisolide B | Ehrlich Carcinoma Cells | 17.4 | [1] |

| Feigrisolide B | HeLa (Cervical Cancer) | Described as "medium" | [6] |

| Feigrisolide B | K562 (Leukemia) | Described as "medium" | [6] |

Antiviral Activity

Medium antiviral activity has been reported for Feigrisolide B against Enterovirus B.[6]

Proposed Mechanism of Action: Ionophore Activity

The biological activities of the feigrisolide family are believed to stem from their ability to act as ionophores, a mechanism well-established for the parent compound, nonactin. Ionophores are lipid-soluble molecules that bind to and transport ions across biological membranes. This transport disrupts the crucial ion gradients (e.g., K+, Na+) that are essential for maintaining cellular homeostasis and energy production. The feigrisolide molecule, with its hydrophilic core and hydrophobic exterior, can encapsulate a cation, shield it from the hydrophobic lipid bilayer of the cell membrane, and facilitate its passive diffusion down the electrochemical gradient. This dissipation of the membrane potential ultimately leads to cell death.[9][10][11][12][13]

Caption: Proposed ionophoric mechanism of action for Feigrisolides.

Experimental Protocols

This section provides an overview of the general methodologies employed in the study of the feigrisolide family.

Isolation and Purification of Feigrisolides

A general protocol for the isolation of feigrisolides from Streptomyces fermentation broth is as follows:

-

Fermentation: Streptomyces griseus is cultured in a suitable liquid medium (e.g., GYM Streptomyces Medium) under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Active fractions are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column to yield the pure feigrisolide compounds.[14]

Caption: General workflow for the isolation of Feigrisolides.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of feigrisolides against various bacterial strains can be determined using the broth microdilution method:

-

Preparation of Inoculum: Bacterial strains are cultured to a specific density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The feigrisolide compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of feigrisolides on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the feigrisolide compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The feigrisolide family of natural products, though subject to structural revision, remains a class of compounds with significant and diverse biological activities. Their identity as nonactic acid, homononactic acid, and their derivatives provides a strong foundation for understanding their mechanism of action as ionophores. The potent antibacterial, antifungal, and cytotoxic properties of these molecules warrant further investigation for potential therapeutic applications. Future research should focus on a more comprehensive evaluation of their in vivo efficacy and safety profiles, as well as exploring the potential for synthetic modifications to enhance their activity and selectivity. The elucidation of the complete biosynthetic gene cluster for nonactic and homononactic acids could also open avenues for biosynthetic engineering to produce novel and more potent feigrisolide analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nonactin - Wikipedia [en.wikipedia.org]

- 5. Microbial competition between Bacillus subtilis and Staphylococcus aureus monitored by imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal-jbv.apub.kr [journal-jbv.apub.kr]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. caister.com [caister.com]

- 11. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of ionophore-induced catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchtrend.net [researchtrend.net]

Methodological & Application

Application Notes and Protocols for Feigrisolide D Antibacterial Assay

Introduction

Feigrisolide D is a 16-membered macrodiolide compound isolated from Streptomyces griseus.[1] As a member of the macrolide class of antibiotics, it is of interest for its potential antibacterial properties. Macrolide antibiotics are known to act by inhibiting bacterial protein synthesis.[2] This document provides a detailed protocol for determining the antibacterial efficacy of Feigrisolide D by establishing its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle of the Assay

The antibacterial activity of Feigrisolide D is quantified using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method involves challenging a standardized suspension of bacteria with serial dilutions of Feigrisolide D in a liquid growth medium. The growth of the bacteria is assessed after a specified incubation period, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation

| Bacterial Strain | Gram Stain | Representative Macrolide MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 - 2 |

| Bacillus subtilis | Gram-positive | 1 - 4 |

| Escherichia coli | Gram-negative | > 64 |

| Pseudomonas aeruginosa | Gram-negative | > 128 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of Feigrisolide D.

Materials:

-

Feigrisolide D

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Feigrisolide D Stock Solution:

-

Dissolve Feigrisolide D in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is twice the highest concentration to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the Feigrisolide D working stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Feigrisolide D at which there is no visible growth (i.e., the well is clear).

-

Experimental Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mechanism of Action: Macrolide Inhibition of Protein Synthesis

Feigrisolide D, as a macrolide, is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event interferes with the translocation step of polypeptide chain elongation.

Caption: Proposed mechanism of action for Feigrisolide D.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Feigrisolide D

Introduction

Feigrisolide D is a 16-membered macrodiolide isolated from Streptomyces griseus.[1] As part of the broader family of feigrisolides, it has been identified as possessing potential antimicrobial properties.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of a compound.[3][4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][5][6] This application note provides a detailed protocol for determining the MIC of Feigrisolide D against various bacterial strains using the broth microdilution method. This method is a standardized, reliable, and widely used technique for antimicrobial susceptibility testing.[7][8]

Principle of the Method

The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent, in this case, Feigrisolide D, in a liquid growth medium. These dilutions are then inoculated with a standardized suspension of the test microorganism in a 96-well microtiter plate.[9][10] Following an incubation period under controlled conditions, the plates are examined for visible signs of microbial growth, typically observed as turbidity.[7] The MIC is the lowest concentration of the compound at which no visible growth occurs.[4][11]

Materials and Reagents

-

Feigrisolide D (of known purity)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)[8]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

-

Sterile 96-well, round-bottom microtiter plates[10]

-

Sterile petri dishes[10]

-

Sterile reagent reservoirs

-

Multichannel pipette (50-300 µL) and single-channel pipettes (1-1000 µL)

-

Sterile pipette tips

-

Spectrophotometer or nephelometer

-

0.5 McFarland turbidity standard[9]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Vortex mixer

Experimental Protocol

Preparation of Feigrisolide D Stock Solution

-

Accurately weigh a known amount of Feigrisolide D.

-

Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute this stock solution in sterile CAMHB to achieve a working stock solution at twice the highest desired final concentration for the assay (e.g., if the highest final concentration is 128 µg/mL, prepare a working stock of 256 µg/mL).[10]

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[9] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][5]

Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[10]

-

Add 200 µL of the Feigrisolide D working stock solution (e.g., 256 µg/mL) to the wells in the first column.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]

-

The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).[10]

-

Inoculate all wells, except for the sterility control column, with 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

Interpretation of Results

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of Feigrisolide D at which there is no visible growth (i.e., the well is clear).

-

The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation

The MIC values for Feigrisolide D against the tested bacterial strains should be recorded and can be presented in a tabular format for clarity.

| Bacterial Strain | Gram Stain | Feigrisolide D MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 8 |

| Escherichia coli ATCC 25922 | Gram-negative | 64 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |

Visualization of Experimental Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Quality Control

-

A known quality control strain (e.g., E. coli ATCC 25922) should be tested concurrently to ensure the validity of the results.

-

The sterility control (broth only) should show no growth.

-

The growth control (broth and inoculum, no drug) should show adequate growth.

Safety Precautions

-

Standard microbiological safety practices should be followed when handling bacterial cultures.

-

Work should be performed in a biological safety cabinet.

-

All contaminated materials should be decontaminated before disposal.

-

Personal protective equipment (lab coat, gloves, eye protection) should be worn at all times.

References

- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. protocols.io [protocols.io]

Application Notes: 3alpha-HSD Inhibition Assay Using Feigrisolide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) represents a critical enzyme family involved in the metabolism of steroid hormones.[1][2] These enzymes regulate the levels of potent androgens, such as dihydrotestosterone (DHT), by converting them into their less active metabolites like 3alpha-androstanediol.[1][3] This metabolic regulation is crucial in various physiological processes and its dysregulation is implicated in pathologies such as benign prostatic hyperplasia and prostate cancer.[3] In the central nervous system, 3alpha-HSD modulates neurosteroid concentrations, which in turn affect GABA-A receptor function.[2][4] Consequently, inhibitors of 3alpha-HSD are valuable tools for both basic research and as potential therapeutic agents.

Feigrisolide D, a macrolide compound, has been identified as a moderate inhibitor of 3alpha-HSD.[5][6][7] These application notes provide a comprehensive protocol for an in vitro 3alpha-HSD inhibition assay using Feigrisolide D, enabling researchers to investigate the enzyme's function and explore the impact of its inhibition.

Data Summary

The inhibitory potential of Feigrisolide D against 3alpha-HSD has been qualitatively described in the literature. Quantitative characterization, such as the determination of an IC50 value, is a critical step for further investigation.

Table 1: Summary of Feigrisolide D Inhibitory Activity

| Compound | Target Enzyme | Reported Inhibitory Potency | IC50 Value | Reference |

| Feigrisolide D | 3alpha-hydroxysteroid dehydrogenase | Medium inhibitor | Not yet reported | [5][6] |

Experimental Protocol: 3alpha-HSD Inhibition Assay

This protocol outlines a colorimetric microplate-based assay to determine the inhibitory effect of Feigrisolide D on 3alpha-HSD activity. The principle of this assay is the enzymatic conversion of a substrate by 3alpha-HSD in the presence of the cofactor NAD+, leading to the production of NADH, which can be quantified by a colorimetric dye.[8]

Materials and Reagents:

-

Recombinant human 3alpha-HSD (e.g., AKR1C2)

-

Feigrisolide D

-

Androsterone (substrate)

-

NAD+ (cofactor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

DMSO (for compound dissolution)

-

96-well clear flat-bottom microplates

-

Microplate reader with absorbance detection at 450 nm

-

Commercially available colorimetric assay kit for NADH detection or individual dye reagents

Procedure:

-

Preparation of Reagents:

-

Feigrisolide D Stock Solution (10 mM): Dissolve an appropriate amount of Feigrisolide D in DMSO.

-

Working Solutions of Feigrisolide D: Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

-

3alpha-HSD Enzyme Solution: Prepare a working solution of the enzyme in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.

-

Substrate Solution (Androsterone): Prepare a stock solution in a minimal amount of a suitable organic solvent and dilute to the final working concentration in Assay Buffer.

-

Cofactor Solution (NAD+): Prepare a fresh solution of NAD+ in Assay Buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 10 µL of each Feigrisolide D working solution to the respective wells.

-

For the positive control (100% enzyme activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

-

For the negative control (background), add 10 µL of Assay Buffer.

-

Add 80 µL of the 3alpha-HSD enzyme solution to all wells except the negative control.

-

Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.[8]

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction and develop the colorimetric signal according to the instructions of the NADH detection kit.[8]

-

Measure the absorbance at 450 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from all other readings.

-

Calculate the percentage of inhibition for each concentration of Feigrisolide D using the formula: % Inhibition = (1 - (Absorbance of test well / Absorbance of positive control)) * 100

-

Plot the % Inhibition against the logarithm of the Feigrisolide D concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Workflow for the 3alpha-HSD inhibition assay using Feigrisolide D.

Caption: Role of 3alpha-HSD in androgen metabolism and its inhibition by Feigrisolide D.

References

- 1. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Mammalian 3 alpha-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conversion of mammalian 3alpha-hydroxysteroid dehydrogenase to 20alpha-hydroxysteroid dehydrogenase using loop chimeras: changing specificity from androgens to progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3α-Hydroxysteroid Dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 5. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Feigrisolide D | C22H38O7 | CID 10693132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cohesionbio.com [cohesionbio.com]

Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines

Note to the Reader: Publicly available scientific literature and databases do not currently contain specific information regarding "Feigrisolide D" or its effects on cancer cell lines. The following application notes and protocols are provided as a detailed, generalized template based on standard in vitro cytotoxicity assay methodologies. Researchers can adapt this framework for the evaluation of novel compounds like Feigrisolide D upon acquiring the substance and relevant preliminary data.

Introduction

The assessment of cytotoxic effects of novel chemical entities on cancer cell lines is a critical primary step in the drug discovery and development pipeline.[1] In vitro cytotoxicity assays provide essential information regarding the dose-dependent effects of a compound on cell viability and proliferation.[2][3] One of the most common and well-established methods for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[2][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[4] The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[6]

These application notes provide a comprehensive protocol for determining the cytotoxic effects of a test compound on various cancer cell lines using the MTT assay.

Data Presentation: Cytotoxicity of Test Compound

The cytotoxic activity of a compound is typically quantified by its IC50 value, which represents the concentration of the drug that is required to inhibit the growth of 50% of the cell population. The following table is a template for presenting such quantitative data for a hypothetical compound.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| PC-3 | Prostate Adenocarcinoma | Data Not Available |

Experimental Protocols

Materials and Reagents

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3)

-

Complete growth medium (specific to each cell line, typically containing DMEM or RPMI-1640, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin)

-

Test Compound (e.g., Feigrisolide D), dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm[6]

Experimental Workflow Diagram

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Step-by-Step Protocol for MTT Assay

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsinization and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cells in a complete growth medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 5,000 cells per well.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations for treatment.

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible in the wells containing viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis

-

Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.

Potential Signaling Pathways in Compound-Induced Cytotoxicity

Many cytotoxic compounds induce cell death through the activation of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8][9][10] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[8]

Diagram of Apoptotic Signaling Pathways

Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. 細胞活力與增殖測試 [sigmaaldrich.com]

- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. japsonline.com [japsonline.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]